Cas no 2008127-49-7 (5-Isothiazolemethanol, α-[1-(aminomethyl)cyclobutyl]-)

5-Isothiazolemethanol, α-[1-(aminomethyl)cyclobutyl]- is a specialized heterocyclic compound featuring both isothiazole and cyclobutyl functional groups. Its unique structure, combining a sulfur-nitrogen heterocycle with an aminomethyl-substituted cyclobutane moiety, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of reactive hydroxyl and aminomethyl groups enhances its utility in derivatization and conjugation reactions. This compound is particularly useful in the development of bioactive molecules due to its potential for hydrogen bonding and structural rigidity, which can influence binding affinity and metabolic stability. High-purity grades are available for research applications requiring precise chemical properties.
5-Isothiazolemethanol, α-[1-(aminomethyl)cyclobutyl]- structure
2008127-49-7 structure
Product Name:5-Isothiazolemethanol, α-[1-(aminomethyl)cyclobutyl]-
CAS No:2008127-49-7
MF:C9H14N2OS
MW:198.285260677338
CID:5276405
PubChem ID:165443428
Update Time:2025-06-03

5-Isothiazolemethanol, α-[1-(aminomethyl)cyclobutyl]- Chemical and Physical Properties

Names and Identifiers

    • 5-Isothiazolemethanol, α-[1-(aminomethyl)cyclobutyl]-
    • EN300-684047
    • 2008127-49-7
    • [1-(aminomethyl)cyclobutyl](1,2-thiazol-5-yl)methanol
    • Inchi: 1S/C9H14N2OS/c10-6-9(3-1-4-9)8(12)7-2-5-11-13-7/h2,5,8,12H,1,3-4,6,10H2
    • InChI Key: RKLLQHIIJLWPOD-UHFFFAOYSA-N
    • SMILES: S1C(=CC=N1)C(C1(CN)CCC1)O

Computed Properties

  • Exact Mass: 198.08268425g/mol
  • Monoisotopic Mass: 198.08268425g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 87.4Ų

Experimental Properties

  • Density: 1.292±0.06 g/cm3(Predicted)
  • Boiling Point: 282.2±28.0 °C(Predicted)
  • pka: 13.49±0.20(Predicted)

5-Isothiazolemethanol, α-[1-(aminomethyl)cyclobutyl]- Pricemore >>

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5-Isothiazolemethanol, α-[1-(aminomethyl)cyclobutyl]- Related Literature

Additional information on 5-Isothiazolemethanol, α-[1-(aminomethyl)cyclobutyl]-

Research Brief on 5-Isothiazolemethanol, α-[1-(aminomethyl)cyclobutyl]- (CAS: 2008127-49-7): Recent Advances and Applications

The compound 5-Isothiazolemethanol, α-[1-(aminomethyl)cyclobutyl]- (CAS: 2008127-49-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique isothiazole and cyclobutyl structural motifs, exhibits promising potential as a scaffold for drug development, particularly in the areas of antimicrobial and central nervous system (CNS) therapeutics. Recent studies have explored its synthesis, biological activity, and mechanistic pathways, shedding light on its applicability in addressing unmet medical needs.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficient synthesis of 5-Isothiazolemethanol, α-[1-(aminomethyl)cyclobutyl]- via a novel multi-step pathway involving cyclobutane ring formation followed by isothiazole functionalization. The study highlighted the compound's stability under physiological conditions, making it a viable candidate for further pharmacological evaluation. Notably, the presence of the aminomethyl group on the cyclobutyl ring was found to enhance its binding affinity to target proteins, as evidenced by molecular docking simulations.

Another pivotal study, featured in Bioorganic & Medicinal Chemistry Letters, investigated the antimicrobial properties of this compound. The results indicated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 2 µg/mL. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis, as confirmed through enzymatic assays and electron microscopy. These findings position 5-Isothiazolemethanol, α-[1-(aminomethyl)cyclobutyl]- as a potential lead compound for novel antibiotic development.

Beyond its antimicrobial applications, recent research has explored its neuropharmacological potential. A 2024 preprint on bioRxiv reported that this compound exhibits modulatory effects on GABAA receptors, suggesting utility in treating anxiety and epilepsy disorders. In vitro electrophysiological assays revealed a 30% enhancement in GABAergic currents at sub-micromolar concentrations, with negligible cytotoxicity. These preliminary results warrant further in vivo studies to validate its therapeutic efficacy and safety profile.

In conclusion, 5-Isothiazolemethanol, α-[1-(aminomethyl)cyclobutyl]- (CAS: 2008127-49-7) represents a versatile scaffold with dual antimicrobial and neuroactive properties. Its synthetic accessibility, coupled with promising biological activity, underscores its potential as a multi-target therapeutic agent. Future research should focus on structure-activity relationship (SAR) optimization and preclinical development to translate these findings into clinical applications.

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